3-Ethoxyandrosta-3,5-dien-17beta-ol
CAS No.: 26614-48-2
Cat. No.: VC0161013
Molecular Formula: C21H32O2
Molecular Weight: 316.485
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26614-48-2 |
|---|---|
| Molecular Formula | C21H32O2 |
| Molecular Weight | 316.485 |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
| Standard InChI | InChI=1S/C21H32O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-19,22H,4,6-12H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1 |
| Standard InChI Key | BYYWLMCUWKIZIB-PXQJOHHUSA-N |
| SMILES | CCOC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)O |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
3-Ethoxyandrosta-3,5-dien-17beta-ol (CAS No.: 26614-48-2) belongs to the steroid family, characterized by its four fused rings typical of steroid compounds. The compound features an ethoxy group at position 3 and a hydroxyl group at position 17, with a molecular formula of C21H32O2 and a molecular weight of 316.485. The presence of the ethoxy group and diene system at positions 3 and 5 contributes significantly to its chemical properties and biological activity.
The detailed chemical data for 3-Ethoxyandrosta-3,5-dien-17beta-ol is presented in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 26614-48-2 |
| Molecular Formula | C21H32O2 |
| Molecular Weight | 316.485 |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
| SMILES | CCOC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)O |
| InChI | InChI=1S/C21H32O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-19,22H,4,6-12H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1 |
| Appearance | Powder |
The compound's structure includes multiple chiral centers that contribute to its three-dimensional conformation, which is crucial for its biological interactions. These stereochemical features are reflected in its IUPAC name, which specifies the R and S configurations at various carbon positions.
Synthesis and Related Compounds
3-Ethoxyandrosta-3,5-dien-17beta-ol is structurally related to 3-Ethoxy-androsta-3,5-dien-17-one, differing primarily in the functional group at position 17 (hydroxyl vs. ketone). This relationship is significant because it allows researchers to draw comparisons in terms of synthetic pathways and biological activities.
The related compound, 3-Ethoxy-androsta-3,5-dien-17-one, is synthesized from 4-androstene-3,17-dione through esterification of the C3 hydroxyl group using toluene-p-sulfonic acid and acetic anhydride as reagents. A similar synthetic approach may be applicable for 3-Ethoxyandrosta-3,5-dien-17beta-ol, with additional reduction steps to convert the ketone to a hydroxyl group at position 17.
The reduction of the 17-ketone to 17β-hydroxyl generally enhances androgenic potency in steroid compounds, as this structural feature more closely resembles testosterone, the primary natural androgen . This chemical relationship between the two compounds suggests that 3-Ethoxyandrosta-3,5-dien-17beta-ol may exhibit stronger androgenic effects compared to its 17-ketone counterpart.
Mechanism of Action
The primary mechanism of action for 3-Ethoxyandrosta-3,5-dien-17beta-ol involves its interaction with androgen receptors in target tissues. As a synthetic steroid with structural similarities to testosterone, it binds to these receptors and activates gene transcription processes that lead to anabolic effects, including increased protein synthesis and muscle hypertrophy.
Upon binding to androgen receptors, the compound-receptor complex translocates to the nucleus, where it interacts with specific DNA sequences known as androgen response elements (AREs). This interaction initiates the transcription of genes involved in protein synthesis, nitrogen retention, and other anabolic processes. The presence of the 17β-hydroxyl group likely enhances its binding affinity to the androgen receptor, potentially resulting in stronger androgenic activity compared to its ketone analog.
This mechanism is similar to that of other anabolic steroids, although the specific binding affinity and the downstream effects may vary based on the compound's unique structural features. The ethoxy group at position 3 and the diene system at positions 3 and 5 may contribute to its pharmacokinetic properties, including absorption, distribution, and metabolism.
Biological Effects
The biological effects of 3-Ethoxyandrosta-3,5-dien-17beta-ol are predominantly associated with its androgenic and anabolic properties. These effects include:
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Increased protein synthesis and nitrogen retention in muscle tissue
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Enhanced muscle growth and strength development
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Potential impacts on secondary sexual characteristics
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Influences on bone density and red blood cell production
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Modulation of fat metabolism and distribution
The compound's structural features, particularly the 17β-hydroxyl group, suggest that it may exhibit significant androgenic activity, affecting male secondary sexual characteristics and reproductive function. Additionally, the anabolic effects would be expected to promote muscle tissue growth and development, making it potentially relevant for therapeutic applications in conditions involving muscle wasting or weakness.
Research Applications and Findings
Research into 3-Ethoxyandrosta-3,5-dien-17beta-ol remains ongoing, with several potential applications being explored. These include:
Hormone Replacement Therapy
The compound's androgenic properties make it a candidate for hormone replacement therapy in conditions characterized by testosterone deficiency. Its structural features may confer advantages in terms of bioavailability or metabolic stability compared to natural testosterone.
Treatment of Muscle Wasting Conditions
The anabolic effects of 3-Ethoxyandrosta-3,5-dien-17beta-ol suggest potential applications in the treatment of conditions involving muscle wasting, such as cancer cachexia, HIV-associated wasting, and age-related sarcopenia. The compound's ability to promote protein synthesis and nitrogen retention could help counteract the muscle loss associated with these conditions.
Sports Science Research
In sports science, the compound has been studied to understand the mechanisms of anabolic steroids and to develop detection methods for doping control. While the use of anabolic steroids in sports is generally prohibited, research in this area contributes to our understanding of androgen receptor modulation and its effects on athletic performance.
Analytical Chemistry Applications
Comparison with Related Steroid Compounds
3-Ethoxyandrosta-3,5-dien-17beta-ol shares structural similarities with several other steroid compounds, most notably 3-Ethoxy-androsta-3,5-dien-17-one. The key differences and similarities are summarized in the following table:
| Feature | 3-Ethoxyandrosta-3,5-dien-17beta-ol | 3-Ethoxy-androsta-3,5-dien-17-one |
|---|---|---|
| CAS Number | 26614-48-2 | 972-46-3 |
| Molecular Formula | C21H32O2 | C21H30O2 |
| Molecular Weight | 316.485 | 314.46 |
| Functional Group at C17 | Hydroxyl (-OH) | Ketone (=O) |
| Melting Point | Not specified in sources | 167-169°C |
| Stereochemistry | Multiple chiral centers | Multiple chiral centers |
| Primary Use | Research compound | Testosterone impurity, intermediate |
The primary structural difference—the functional group at position 17—significantly impacts the biological activity of these compounds . The 17β-hydroxyl group in 3-Ethoxyandrosta-3,5-dien-17beta-ol mimics the structure of testosterone more closely, potentially resulting in stronger androgenic activity compared to the 17-ketone form.
3-Ethoxy-androsta-3,5-dien-17-one has been identified as a testosterone impurity and serves as an intermediate in the synthesis of various steroid derivatives, including mibolerone . Its role in organic synthesis and steroid chemistry is well-documented, providing a foundation for understanding the potential applications of 3-Ethoxyandrosta-3,5-dien-17beta-ol.
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